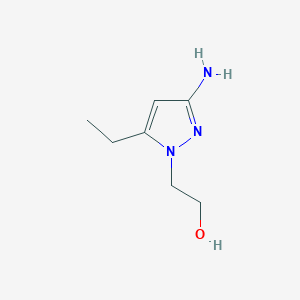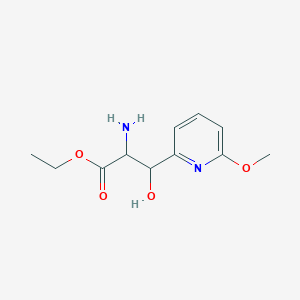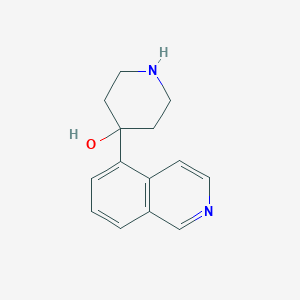
4-(Isoquinolin-5-yl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Isoquinolin-5-yl)piperidin-4-ol is a chemical compound with the molecular formula C14H16N2O It is a derivative of piperidine and isoquinoline, featuring a piperidin-4-ol moiety attached to an isoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isoquinolin-5-yl)piperidin-4-ol typically involves the reaction of isoquinoline derivatives with piperidine derivatives under specific conditions. One common method involves the use of a nickel catalyst to facilitate the regioselective formation of the desired product . The reaction conditions often include the use of solvents such as petroleum ether and ethyl acetate, and the purification of the product is achieved through column chromatography .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
化学反応の分析
Types of Reactions
4-(Isoquinolin-5-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups attached to the piperidine or isoquinoline rings.
科学的研究の応用
4-(Isoquinolin-5-yl)piperidin-4-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including its role as a ligand for certain receptors and its ability to modulate biological pathways.
Industry: The compound’s unique structural properties make it valuable in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(Isoquinolin-5-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, as a CCR5 antagonist, the compound binds to the CCR5 receptor, blocking the entry of HIV-1 into host cells . This interaction prevents the virus from infecting the cells and helps in controlling the spread of the infection. The compound’s ability to modulate other biological pathways is also being investigated, with potential implications for various therapeutic applications.
類似化合物との比較
Similar Compounds
Some compounds similar to 4-(Isoquinolin-5-yl)piperidin-4-ol include:
Piperidin-4-ol derivatives: These compounds share the piperidin-4-ol moiety and exhibit similar chemical properties and reactivity.
Isoquinoline derivatives: These compounds contain the isoquinoline ring and are studied for their diverse biological activities.
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of the piperidin-4-ol and isoquinoline moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
4-isoquinolin-5-ylpiperidin-4-ol |
InChI |
InChI=1S/C14H16N2O/c17-14(5-8-15-9-6-14)13-3-1-2-11-10-16-7-4-12(11)13/h1-4,7,10,15,17H,5-6,8-9H2 |
InChIキー |
BVCCBNRYICMUQQ-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1(C2=CC=CC3=C2C=CN=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


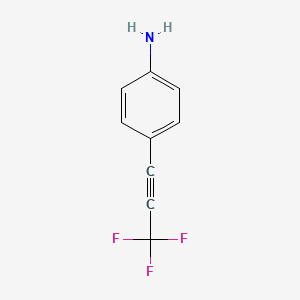
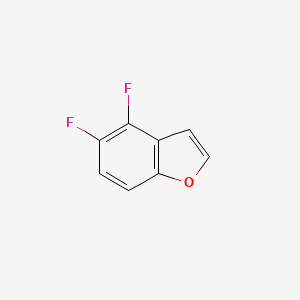
![1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B13180602.png)
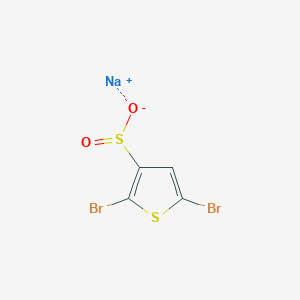
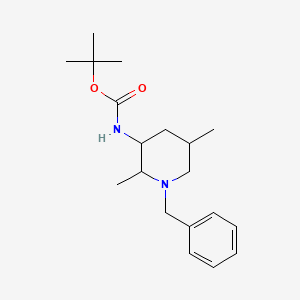
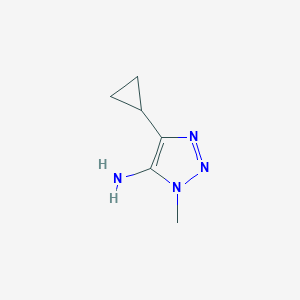

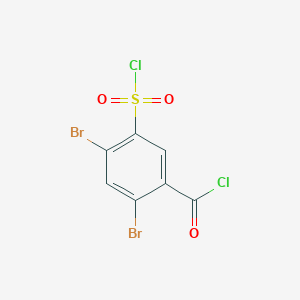
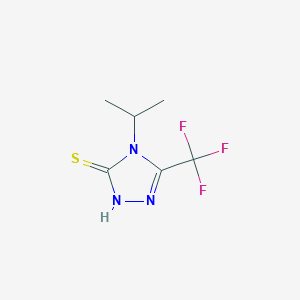
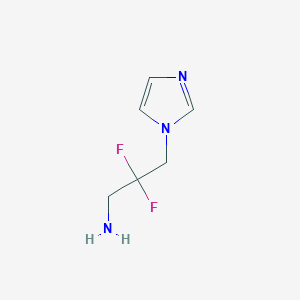
![2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole-5-sulfonyl chloride](/img/structure/B13180649.png)
